molecular formula C15H23BrClNO B1442783 2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride CAS No. 1219948-97-6

2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride

Cat. No.: B1442783
CAS No.: 1219948-97-6
M. Wt: 348.7 g/mol
InChI Key: JDSNFSWDXUAEIQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride is an organic compound with the molecular formula C15H23BrClNO. It is a white to off-white crystalline solid that is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride typically involves the reaction of 2-bromo-4-(tert-butyl)phenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the conditions used.

    Reduction Reactions: Reduction can lead to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxygenated or reduced compounds .

Scientific Research Applications

2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, leading to changes in cellular pathways and biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(tert-butyl)phenol
  • 4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl-ether
  • 2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether

Uniqueness

2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of a bromine atom, tert-butyl group, and pyrrolidinylmethyl-ether moiety makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(2-bromo-4-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-15(2,3)12-4-5-14(13(16)8-12)18-10-11-6-7-17-9-11;/h4-5,8,11,17H,6-7,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSNFSWDXUAEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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